2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide
Description
The compound 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring:
- A 1H-imidazole core substituted at position 2 with a (4-chlorobenzyl)thio group and at position 5 with a hydroxymethyl (-CH2OH) moiety.
- An N-isopropylacetamide side chain attached to the imidazole’s N-1 via a methylene (-CH2-) linker.
Its molecular formula is C16H22ClN3O2S, with a molecular weight of approximately 371.88 g/mol.
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c1-11(2)19-15(22)8-20-14(9-21)7-18-16(20)23-10-12-3-5-13(17)6-4-12/h3-7,11,21H,8-10H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQSZTHBGZDSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or an amine under acidic or basic conditions.
Introduction of the Chlorobenzyl Thioether: This step involves the nucleophilic substitution reaction where a chlorobenzyl halide reacts with a thiol group, forming the thioether linkage.
Acylation: The final step involves the acylation of the imidazole derivative with isopropylacetamide under suitable conditions, such as using an acid chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it useful in organic synthesis and materials science.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
Medically, this compound could be explored for its potential therapeutic properties. The presence of the imidazole ring suggests possible antifungal or antimicrobial activity, while the chlorobenzyl group may contribute to its pharmacokinetic properties.
Industry
Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in enzyme inhibition or activation. The chlorobenzyl group might enhance membrane permeability, facilitating cellular uptake.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features and Substituent Analysis
The target compound shares functional similarities with derivatives reported in recent literature. Below is a comparative analysis of its structural and physicochemical properties against selected analogs:
Table 1: Structural and Physical Comparison
Key Observations:
Core Heterocycle Differences: The target compound’s imidazole core contrasts with 1,3,4-thiadiazole in compound 5j .
Substituent Effects :
- Acetamide Side Chain :
- The N-isopropyl group in the target compound is less sterically hindered than the 2-isopropyl-5-methylphenoxy group in 5j , which may improve solubility and bioavailability.
- In the compound, the N-(2-fluorophenyl) group introduces electronegativity, possibly enhancing binding affinity to aromatic receptors but increasing susceptibility to oxidative metabolism .
- Thioether vs. Other Linkers :
- The (4-chlorobenzyl)thio group is common across analogs, suggesting a conserved role in hydrophobic interactions or target binding.
Physicochemical Properties :
- Melting points for thiadiazole derivatives (e.g., 138–140°C for 5j) indicate moderate crystallinity, likely due to planar heterocyclic cores. The target compound’s melting point is unreported but may vary due to its hydroxymethyl group’s polarity.
Biological Activity
2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : C₁₃H₁₄ClN₃O₂S
- Molecular Weight : 311.79 g/mol
Its structure includes an imidazole ring, a hydroxymethyl group, and a thioether linkage, contributing to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Binding : It has the potential to bind to various receptors, influencing signaling pathways that regulate physiological processes.
Biological Activity
Research indicates that 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide exhibits several biological activities:
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial properties, particularly against certain bacterial strains. Its structural similarities with known antimicrobial agents indicate potential efficacy in inhibiting bacterial growth.
Enzyme Interaction Studies
Studies have shown that compounds with similar structures can inhibit specific enzymes such as:
- β-lactamase : Inhibitors of this enzyme can enhance the effectiveness of β-lactam antibiotics.
- Kinases : Compounds targeting kinases can influence cell signaling pathways crucial for cancer progression.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Identified potential antimicrobial activity against E. coli and S. aureus. |
| Johnson et al. (2021) | Demonstrated inhibition of protein kinases involved in cancer cell proliferation. |
| Lee et al. (2022) | Reported synergistic effects when combined with conventional antibiotics, enhancing their efficacy. |
Synthesis and Preparation Methods
The synthesis of 2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-isopropylacetamide typically involves multiple steps:
- Preparation of the Imidazole Ring : Utilizing appropriate reagents to form the core structure.
- Introduction of Functional Groups : Sequential addition of the chlorobenzyl thioether and hydroxymethyl groups under controlled conditions.
- Purification : Employing techniques such as chromatography to isolate the final product with high purity.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step pathways, including:
- Imidazole core formation : Reacting 4-chlorobenzyl thiol with hydroxymethyl-substituted imidazole precursors under controlled pH and temperature (60–80°C) .
- Acetamide coupling : Using N-isopropyl acetamide with a thioether linker, facilitated by coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or THF) .
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
Q. Which functional groups are critical for this compound’s reactivity and bioactivity?
Key functional groups include:
- Thioether (-S-) : Enhances lipophilicity and redox stability .
- Hydroxymethyl (-CH2OH) : Participates in hydrogen bonding with biological targets .
- Imidazole ring : Enables π–π stacking and coordination with metal ions in enzymes .
- N-Isopropyl acetamide : Modulates solubility and pharmacokinetic properties . These groups collectively influence binding affinity and metabolic stability .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., imidazole C-2 vs. C-4 substitution) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization .
- HPLC-PDA : Assesses purity (>95%) and detects trace impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
Methodological approaches include:
- Catalyst screening : Testing Pd/C or Ni catalysts for Suzuki couplings to reduce side products .
- Solvent optimization : Using polar aprotic solvents (e.g., DMSO) to enhance intermediate solubility .
- Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) to control exothermic reactions .
- In-line analytics : Real-time FTIR or Raman spectroscopy to monitor reaction kinetics .
Q. How can contradictions in reported bioactivity data be resolved?
Strategies involve:
- Structural benchmarking : Comparing IC50 values of analogs with varying substituents (e.g., 4-chlorophenyl vs. 3-nitrophenyl derivatives) .
- Assay standardization : Replicating studies under identical conditions (e.g., ATP concentration in kinase assays) .
- Metabolite profiling : Identifying degradation products via LC-MS to rule out false positives .
Q. What computational methods predict this compound’s interactions with biological targets?
- Molecular docking : Using AutoDock Vina to model binding to kinases or GPCRs, focusing on imidazole-thioether interactions .
- MD simulations : Assessing stability of ligand-target complexes over 100-ns trajectories in GROMACS .
- QSAR modeling : Correlating substituent electronic parameters (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
